2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate
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Overview
Description
Dihydrostreptomycin sulphate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine to treat bacterial infections in animals such as cattle, pigs, sheep, and poultry . This compound exhibits bactericidal properties by inhibiting protein synthesis in bacteria, making it effective against a range of Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized by the reduction of streptomycin using hydrogen. The process involves the catalytic hydrogenation of streptomycin in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions .
Industrial Production Methods: In industrial settings, dihydrostreptomycin sulphate is produced through fermentation followed by chemical modification. The fermentation process involves the cultivation of Streptomyces griseus, which produces streptomycin. The streptomycin is then chemically reduced to dihydrostreptomycin and subsequently converted to its sulphate salt for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Dihydrostreptomycin sulphate undergoes various chemical reactions, including:
Oxidation: Dihydrostreptomycin can be oxidized to form streptomycin.
Reduction: The reduction of streptomycin to dihydrostreptomycin.
Substitution: Reactions involving the substitution of functional groups on the aminoglycoside structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Streptomycin.
Reduction: Dihydrostreptomycin.
Substitution: Modified aminoglycoside derivatives.
Scientific Research Applications
Dihydrostreptomycin sulphate has a wide range of applications in scientific research:
Chemistry: Used to study the uptake and selection of aminoglycosides in cell cultures.
Biology: Employed in research on bacterial ribosome function and protein synthesis inhibition.
Medicine: Investigated for its potential in treating bacterial infections, particularly in veterinary medicine.
Industry: Utilized in the production of veterinary pharmaceuticals and as a standard for analytical testing.
Mechanism of Action
Dihydrostreptomycin sulphate exerts its effects by binding to the 30S ribosomal subunit in bacteria. This binding interferes with the initiation complex between mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. This ultimately results in bacterial cell death . Additionally, dihydrostreptomycin can pass through the mechanosensitive channel of large conductance (MscL) in bacterial cells, further enhancing its antibacterial activity .
Comparison with Similar Compounds
Streptomycin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A broad-spectrum aminoglycoside antibiotic used to treat various bacterial infections.
Neomycin: An aminoglycoside antibiotic used topically and orally for bacterial infections.
Dihydrostreptomycin sulphate remains a valuable compound in veterinary medicine and scientific research due to its potent antibacterial properties and unique mechanism of action.
Properties
Molecular Formula |
C40H86N14O37S3 |
---|---|
Molecular Weight |
1451.4 g/mol |
IUPAC Name |
2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate |
InChI |
InChI=1S/2C20H39N7O12.3H2O4S.H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;/m00..../s1 |
InChI Key |
PBDQQUQAFFEQGS-SPSCJEFZSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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